5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid
描述
5-[(1S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid is a benzoic acid derivative functionalized with a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc)-protected aminoethyl group at position 5 and a methoxy group at position 2. The stereochemistry of the ethyl side chain is specified as (S)-configuration. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a protected amino acid building block, enabling the incorporation of aromatic and sterically tailored residues into peptide chains . The Fmoc group provides temporary protection for the amine during synthesis, which can be selectively removed under mild basic conditions (e.g., piperidine) .
属性
IUPAC Name |
5-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBIWXASQMHQJF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.
生物活性
5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid, commonly referred to as a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and bioactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C21H23N3O4, with a molar mass of approximately 377.39 g/mol. The compound is typically a solid with an off-white to pale yellow appearance and is soluble in organic solvents like DMSO and DMF.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molar Mass | 377.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Slightly in DMSO, DMF |
| Melting Point | >128°C (dec.) |
Anti-inflammatory Effects
Recent studies have indicated that benzoic acid derivatives, including the compound in focus, exhibit significant anti-inflammatory properties. Specifically, research has shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This mechanism is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune disorders .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. It has been suggested that the benzoic acid moiety facilitates binding to specific receptors or enzymes that play crucial roles in mediating inflammatory responses. For instance, structural studies have identified key interactions between the compound and IL-15Rα, a receptor critical for IL-15 signaling in immune responses .
Anticancer Potential
In addition to its anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of this compound. Some studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The presence of the Fmoc group may enhance cellular uptake and bioavailability, further contributing to its efficacy as an anticancer agent .
Study 1: Inhibition of IL-15 Signaling
A recent study evaluated the effects of various benzoic acid derivatives on IL-15 signaling pathways. The results demonstrated that this compound significantly reduced IL-15 mediated PBMC proliferation at concentrations as low as 50 μM. This suggests a promising therapeutic role for this compound in treating inflammatory diseases where IL-15 is implicated .
Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a notable decrease in cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine Substitution (): The 5-fluoro analog replaces the ethyl group with fluorine, introducing strong electron-withdrawing effects. This modification may enhance hydrogen bonding and stability in peptide-receptor interactions .
- Heterocyclic Cores (): Compounds with furan, oxazole, or thiophene cores exhibit distinct electronic profiles. Thiophene’s aromaticity () enhances lipophilicity, favoring cell-penetrating peptide applications .
Physicochemical Properties
- Solubility: The furan derivative () may exhibit higher aqueous solubility due to its heterocyclic oxygen, whereas the thiophene analog () is more lipophilic .
- Stability: The methoxy group in the target compound (position 2) provides steric protection against enzymatic degradation, a feature absent in the oxazole and thiophene variants .
常见问题
Q. What are the recommended synthetic routes for preparing 5-[(1S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves Fmoc protection of the amino group, followed by coupling reactions. Key steps include:
- Fmoc introduction : React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) .
- Carboxylic acid activation : Use coupling agents like HATU or DCC to facilitate amide bond formation .
- Purification : Employ column chromatography or preparative HPLC to isolate the final product, with purity confirmed via NMR and mass spectrometry .
Q. How should researchers safely handle this compound given its toxicity profile?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
- Ventilation : Work in a fume hood to minimize exposure to respiratory irritants (H335 hazard) .
- Spill management : Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm stereochemistry (e.g., (S)-configuration) and monitor Fmoc deprotection .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this compound into peptide chains?
- Methodological Answer :
- Solvent selection : Use DMF or DCM to enhance reagent solubility and reduce steric hindrance .
- Temperature control : Conduct reactions at 0–4°C to minimize racemization .
- Catalyst optimization : Employ HOBt or Oxyma Pure as additives to suppress side reactions .
Q. What strategies resolve contradictions in reported toxicity data across safety data sheets (SDS)?
- Methodological Answer :
- Cross-reference peer-reviewed studies : Validate acute toxicity (e.g., LD50) against databases like PubChem or ToxNet .
- In-house testing : Perform Ames tests or cell viability assays (e.g., MTT) to confirm ecotoxicological profiles .
- Risk mitigation : Assume worst-case scenarios (e.g., treat as Category 2 skin irritant) until data is reconciled .
Q. How does the Fmoc group influence the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic conditions : Fmoc is stable in mild acids (e.g., TFA) but cleaved by strong acids (e.g., HBr/acetic acid) .
- Basic conditions : Susceptible to piperidine or DBU-mediated deprotection (20% v/v in DMF, 30 min) .
- Storage : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation .
Q. What computational methods predict the compound’s reactivity in novel biochemical contexts?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymatic targets (e.g., proteases) .
- DFT calculations : Analyze electron density maps (Gaussian 16) to predict nucleophilic attack sites .
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS) .
Data Contradiction & Validation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) from different synthesis batches?
- Methodological Answer :
- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6) for chemical shift calibration .
- Batch comparison : Perform principal component analysis (PCA) on NMR data to identify outlier batches .
- Stereochemical validation : Compare experimental optical rotation with literature values to confirm enantiopurity .
Application-Specific Guidance
Q. What role does the 2-methoxybenzoic acid moiety play in drug delivery systems?
- Methodological Answer :
Q. How can this compound be adapted for solid-phase peptide synthesis (SPPS)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
